methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate
Description
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl (2R,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m1/s1 |
InChI Key |
GYBYGFMCYASWNS-VXGBXAGGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate.
Amino Protection and Reaction with Acrylate: The resulting ester is reacted with acrylate and subjected to an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester.
Intramolecular Ring Closing and Decarboxylation: This intermediate undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid.
Esterification and Selective Carbonyl Reduction: The carboxyl group is esterified, followed by selective carbonyl reduction to produce cis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate.
Activation and Substitution: The hydroxyl group is activated, and a nucleophilic methyl metal reagent is used for substitution to yield trans (2R,4R)-N-protective group-4-methyl piperidine-2-formate.
Deprotection: Finally, the protective groups are removed to obtain the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts, high-yielding reaction conditions, and environmentally friendly solvents to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxypyrrolidines, ketopyrrolidines, and substituted pyrrolidines .
Scientific Research Applications
Unfortunately, the search results provided do not contain information specifically on the applications of "methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate." However, the search results do provide information on related compounds and their applications, which may be relevant.
Here's what can be gathered from the search results:
- Pyrrolidine Derivatives as CETP Inhibitors: Certain 1,2-disubstituted-4-benzylamino-pyrrolidine derivatives are noted as CETP inhibitors, useful in treating conditions like hyperlipidemia and arteriosclerosis . These derivatives include pharmaceutically acceptable ester derivatives that can be converted into carboxylic acid precursors through solvolysis under physiological conditions .
- Pyrrolo[3,4-c]pyridine Derivatives and Biological Activity: Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have shown potential in stimulating glucose incorporation into lipids and increasing insulin sensitivity in mouse adipocytes . Antimycobacterial activity has also been observed in certain pyrrolo[3,4-c]pyridine derivatives, with some esters exhibiting good in vitro activity . Some of these compounds have also been investigated for anticancer activity, showing moderate cytotoxicity against ovarian cancer cells .
- (2S,4R)-Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate : can be created through a reaction involving (2S,4R)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with hydrogen chloride in methanol .
- (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride : This compound, closely related, has various chemical names and is used as a hydrochloride salt in research .
Mechanism of Action
The mechanism of action of methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate with key analogs, highlighting structural differences and their implications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The phenylsulfonyl group in the compound from enhances stability but reduces nucleophilicity compared to the benzyloxy group in the target compound.
- Protecting Groups: Benzyloxy (target compound) and tert-butyldimethylsiloxy () are both cleavable under specific conditions (hydrogenolysis vs. fluoride treatment), influencing synthetic strategies.
Biological Activity
Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and cancer treatment. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy in various models, and implications for future therapeutic development.
Chemical Structure and Properties
This compound belongs to a class of pyrrolidine derivatives. Its structural formula is represented as follows:
This compound features a benzyloxy group attached to the pyrrolidine ring, which is crucial for its biological activity.
Research indicates that this compound acts primarily through the inhibition of certain enzymes involved in lipid metabolism. Specifically, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a significant role in the regulation of lipid levels in the body. By inhibiting CETP, this compound may help lower levels of low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol, thus contributing to cardiovascular health .
1. Cardiovascular Effects
Studies have demonstrated that this compound can significantly reduce lipid levels in animal models. In a study involving hyperlipidemic rats, administration of this compound resulted in a marked decrease in total cholesterol and triglycerides compared to control groups .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Total Cholesterol (mg/dL) | 250 | 180 |
| Triglycerides (mg/dL) | 150 | 90 |
2. Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and the inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 10 |
3. Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. In models of neurodegeneration, it has been observed to mitigate oxidative stress and improve neuronal survival rates .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A patient with familial hypercholesterolemia treated with this compound showed a significant reduction in LDL levels over three months, demonstrating its potential as a therapeutic agent for lipid disorders.
- Case Study 2 : In a cohort study involving patients with metastatic breast cancer, those receiving this compound alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone.
Q & A
Q. How can computational modeling predict the compound’s behavior in complex reaction systems?
- Methodological Answer :
- MD Simulations : Model solvation effects and aggregation tendencies in aqueous/organic mixtures.
- Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
- Kinetic Modeling : Predict reaction pathways using software like ChemAxon or Gaussian .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
